1-(2-Hydroxy-1H-imidazol-5-YL)ethanone chemical structure and properties
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone chemical structure and properties
An In-depth Technical Guide to 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone
Disclaimer: The compound 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone is not extensively documented in publicly available scientific literature. This guide, therefore, leverages established principles of heterocyclic chemistry and data from structurally analogous compounds to provide a comprehensive theoretical and predictive overview. The methodologies and properties described herein are proposed to guide future research and should be validated experimentally.
Introduction and Structural Analysis
1-(2-Hydroxy-1H-imidazol-5-yl)ethanone is a multifunctional heterocyclic compound. Its core is the imidazole ring, a five-membered diazole that is a ubiquitous scaffold in biologically active molecules.[1][2] The ring is substituted with a hydroxyl group at the C2 position and an acetyl (ethanone) group at the C5 position. This unique combination of functional groups suggests a complex chemical behavior, particularly with respect to tautomerism and reactivity, making it a molecule of significant interest for medicinal and synthetic chemists.
1.1. Chemical Identity
-
Systematic Name: 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone
-
Molecular Formula: C₅H₆N₂O₂
-
Molecular Weight: 126.11 g/mol
-
Canonical SMILES: CC(=O)C1=CNC(=O)N1
-
InChI: InChI=1S/C5H6N2O2/c1-3(8)5-2-6-4(9)7-5/h2H,1H3,(H2,6,7,9)
1.2. Tautomerism: A Critical Feature
A critical aspect of the chemistry of 2-hydroxyimidazoles is their existence in a tautomeric equilibrium with their keto form, 1,3-dihydro-2H-imidazol-2-one (an imidazolinone).[3] This equilibrium is fundamental to the molecule's structure, reactivity, and potential biological interactions. The presence of the C5-acetyl group, an electron-withdrawing substituent, can influence the position of this equilibrium.[4]
Caption: Prototropic tautomerism of the core ring structure.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the compound's structure and data from related molecules such as 2-hydroxyimidazole and 2-acetylimidazole.[3][5]
2.1. Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale |
| pKa (Acidic) | ~12-14 | The N-H proton is weakly acidic, similar to other imidazoles and amides.[6] |
| pKa (Basic) | ~1-3 | The pyridine-like nitrogen (in the hydroxy tautomer) is the basic center. The C5-acetyl group is electron-withdrawing, reducing basicity compared to unsubstituted imidazole (pKa ~7).[6] |
| Solubility | Moderately soluble in polar protic solvents (e.g., water, ethanol); soluble in polar aprotic solvents (e.g., DMSO, DMF). | The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, N) facilitates interaction with polar solvents.[7] |
| Hydrogen Bond Donors | 2 | One N-H and one O-H group (in the hydroxy form) or two N-H groups (in the keto form). |
| Hydrogen Bond Acceptors | 3 | Two carbonyl oxygens and one ring nitrogen. |
| Reactivity | The C4 position is the most likely site for electrophilic attack. The N-H protons are susceptible to deprotonation by strong bases. | The C5-acetyl group deactivates the ring towards electrophilic substitution, directing it to the C4 position.[2] |
2.2. Predicted Spectroscopic Signatures
| Technique | Predicted Key Features |
| ¹H NMR | ~7.0-7.5 ppm (singlet, 1H, imidazole C4-H); ~2.4-2.6 ppm (singlet, 3H, acetyl CH₃); Broad, exchangeable signals for N-H and O-H protons. |
| ¹³C NMR | ~190-195 ppm (acetyl C=O); ~155-165 ppm (imidazole C2-OH/C=O); ~120-140 ppm (imidazole C4 & C5); ~25-30 ppm (acetyl CH₃). |
| FT-IR | ~3200-3400 cm⁻¹ (broad, N-H/O-H stretching); ~1700-1740 cm⁻¹ (sharp, C=O stretch of cyclic amide in keto tautomer); ~1660-1680 cm⁻¹ (sharp, C=O stretch of acetyl group). The presence of two C=O bands could indicate the keto tautomer's prevalence.[8] |
| Mass Spec | Expected Molecular Ion (M⁺): m/z = 126.04. |
Plausible Synthetic Strategies
Synthesizing this specific molecule would likely require a multi-step approach. Direct functionalization of a pre-existing imidazole ring can be challenging due to regioselectivity issues.[9] Therefore, constructing the ring with the desired substituents already incorporated into the precursors is often a more viable strategy.
3.1. Strategy A: Ring Construction via Cyclocondensation
This approach, based on the principles of the Debus-Radziszewski synthesis, involves the condensation of three components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[10] For this target, a more direct method would be the condensation of an appropriate α-dicarbonyl precursor with urea.
Proposed Protocol:
-
Precursor Synthesis: The key starting material is an α,β-dicarbonyl compound such as 3-oxopentane-2,4-dione or a synthetic equivalent.
-
Reaction Setup: Dissolve the dicarbonyl precursor and urea in a suitable solvent, such as glacial acetic acid, which can also act as a catalyst.
-
Cyclocondensation: Heat the mixture under reflux for several hours to promote the condensation and subsequent cyclization to form the 2-hydroxyimidazole ring.
-
Work-up and Purification: After cooling, the product may precipitate from the solution. The crude product is collected by filtration. Purification is achieved via recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel.
Caption: General workflow for synthesis via cyclocondensation.
3.2. Strategy B: Functionalization of a Pre-formed Imidazole Ring
This strategy involves introducing the acetyl group onto a 2-hydroxyimidazole precursor. A standard method for introducing acetyl groups to aromatic rings is the Friedel-Crafts acylation.[11]
Proposed Protocol:
-
Reactant Preparation: Start with 2-hydroxyimidazole (or its keto tautomer, 2-imidazolinone).
-
Reaction Setup: Suspend the 2-hydroxyimidazole in a suitable solvent (e.g., nitrobenzene or dichloromethane). A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is required.[11]
-
Acylation: Cool the mixture in an ice bath and slowly add the acylating agent, typically acetyl chloride or acetic anhydride. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: The reaction is carefully quenched by pouring it into ice water to hydrolyze the aluminum chloride complex. The product is then extracted into an organic solvent. Purification would follow standard procedures like chromatography.
Causality and Challenges: The primary challenge in this route is regioselectivity. Electrophilic substitution on the imidazole ring is complex; while the C5 position is a possible site, reactions at other positions or on the nitrogen atoms could also occur. The choice of solvent and catalyst is critical to directing the substitution to the desired position.
Potential Applications and Biological Significance
The imidazole scaffold is a cornerstone of medicinal chemistry, and its derivatives have shown a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][12][13] The specific functional groups on 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone suggest several avenues for investigation.
-
Enzyme Inhibition: The 2-hydroxyimidazole moiety can act as a bioisostere for a urea or amide group, which are common in enzyme inhibitors. It could potentially target kinases, proteases, or other enzymes by forming key hydrogen bond interactions in the active site.
-
Antimicrobial Agents: Many imidazole derivatives are known for their antimicrobial and antifungal activities. This compound could be screened for activity against various pathogenic strains.[14]
-
Antioxidant Properties: Phenolic and heterocyclic compounds can exhibit antioxidant activity. The potential for this molecule to act as a radical scavenger could be explored.[15]
-
Scaffold for Drug Discovery: The acetyl and hydroxyl/amino groups serve as versatile chemical handles for synthetic modification. The acetyl group can be reduced, oxidized, or used to form Schiff bases, while the N-H groups can be alkylated or acylated, allowing for the creation of a diverse library of analogues for high-throughput screening.
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. 2-Hydroxyimidazole | C3H4N2O | CID 22208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Acetylimidazole | C5H6N2O | CID 538972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. ontosight.ai [ontosight.ai]
- 8. connectsci.au [connectsci.au]
- 9. benchchem.com [benchchem.com]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. pdf.smolecule.com [pdf.smolecule.com]
- 12. 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. excli.de [excli.de]
- 15. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
